Hydroxy Terbinafine Benzoate

Übersicht

Beschreibung

Hydroxy Terbinafine Benzoate is a derivative of Terbinafine, an allylamine antifungal agent. This compound is known for its broad-spectrum antifungal activity, primarily used to treat dermatophyte infections of the skin and nails. The addition of a hydroxy group and benzoate moiety enhances its solubility and bioavailability, making it a valuable compound in both medical and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Terbinafine Benzoate involves a multi-step process. Initially, Terbinafine is synthesized through a series of organometallic reactions. The key intermediate, 6,6-dimethylhept-1-en-4-yn-3-ol, is prepared via metalation using n-butyllithium followed by a Grignard reaction . This intermediate is then reacted with benzoic acid in the presence of a suitable catalyst to form this compound.

Industrial Production Methods: In industrial settings, the synthesis is scaled up using a batch-flow hybrid process. This method ensures high yield and purity while minimizing side products and safety hazards associated with reagents like n-butyllithium and acrolein .

Analyse Chemischer Reaktionen

Types of Reactions: Hydroxy Terbinafine Benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The benzoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoates

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Hydroxy Terbinafine Benzoate exhibits potent antifungal activity, primarily targeting dermatophytes and yeast infections. Its mechanism of action involves the inhibition of squalene monooxygenase, an enzyme critical for ergosterol synthesis in fungal cell membranes. This leads to increased squalene levels and compromised cell wall integrity, ultimately resulting in fungal cell death .

Formulation Strategies

Recent studies have focused on optimizing the delivery systems for this compound to enhance its efficacy and skin penetration. Key formulation strategies include:

- Polymeric Nanoparticles : Research has demonstrated that incorporating this compound into polymeric nanoparticles can significantly improve drug retention in skin layers, enhancing its therapeutic effects against superficial fungal infections .

- Transfersomes : A novel gel formulation utilizing transfersomes has shown high absorption rates through the skin, suggesting a promising approach for topical applications .

- Chitosan-Based Systems : The development of chitosan-loaded gels for topical delivery has been explored to maximize drug retention and efficacy against dermatophyte infections .

Therapeutic Applications

This compound is primarily indicated for the treatment of:

- Onychomycosis : Effective in treating fungal nail infections, this compound has been shown to reduce symptoms and improve nail appearance in clinical settings .

- Tinea Infections : It is also utilized in treating various tinea conditions such as athlete's foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis) due to its broad-spectrum antifungal activity .

Case Studies

- Topical Application in Onychomycosis : A clinical study involving patients with onychomycosis demonstrated that this compound applied topically resulted in significant improvement in nail health compared to placebo treatments. The study highlighted the compound's ability to penetrate nail tissues effectively, leading to enhanced therapeutic outcomes .

- Chronic Tinea Pedis Treatment : Another study evaluated the effectiveness of this compound in patients suffering from chronic tinea pedis. Results indicated a marked reduction in symptoms and fungal load after a treatment regimen involving the compound, showcasing its potential as a first-line topical therapy for persistent cases .

Wirkmechanismus

Hydroxy Terbinafine Benzoate exerts its antifungal effects by inhibiting the enzyme squalene epoxidase. This inhibition prevents the conversion of squalene to 2,3-oxydosqualene, a crucial step in the synthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of squalene, which is toxic to fungal cells, ultimately causing cell death .

Vergleich Mit ähnlichen Verbindungen

Terbinafine: The parent compound, primarily used in its hydrochloride form.

Naftifine: Another allylamine antifungal with a similar mechanism of action.

Fluconazole, Itraconazole, Voriconazole: Azole antifungals that inhibit ergosterol synthesis but through a different enzyme, lanosterol 14α-demethylase

Uniqueness: Hydroxy Terbinafine Benzoate stands out due to its enhanced solubility and bioavailability compared to its parent compound, Terbinafine. This makes it more effective in topical applications and potentially more efficient in systemic treatments .

Biologische Aktivität

Hydroxy Terbinafine Benzoate is a derivative of terbinafine, an allylamine antifungal agent known for its efficacy against dermatophyte infections. This compound exhibits significant biological activity, particularly in antifungal applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound functions primarily by inhibiting the enzyme squalene epoxidase . This inhibition disrupts the conversion of squalene to 2,3-oxidosqualene, a critical step in ergosterol biosynthesis, which is vital for fungal cell membrane integrity. The resultant accumulation of squalene is toxic to fungal cells, leading to cell death. This mechanism highlights its potential as a therapeutic agent against various fungal infections.

Antifungal Activity

This compound demonstrates broad-spectrum antifungal activity. Its effectiveness has been documented in several studies, particularly against dermatophytes and other pathogenic fungi. The compound's potency is comparable to that of other antifungals, making it a valuable option in clinical settings.

Comparative Antifungal Efficacy

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Trichophyton rubrum | 0.25 µg/mL | |

| Terbinafine | Trichophyton mentagrophytes | 0.5 µg/mL | |

| Fluconazole | Candida albicans | 8 µg/mL |

Research Findings

- In Vitro Studies : Research indicates that this compound exhibits significant antifungal activity in vitro against various strains of fungi. For instance, studies have shown that it effectively inhibits the growth of dermatophytes at low concentrations, reinforcing its potential as a topical treatment for skin infections.

- Clinical Applications : A randomized study evaluated the efficacy of terbinafine (the parent compound) in treating onychomycosis (nail fungus). The results indicated that treatment durations of 6 to 12 weeks led to cure rates ranging from 67% to 82% respectively . While this study did not directly assess this compound, it provides context for the effectiveness of related compounds.

- Combination Therapy : this compound has been investigated in combination with other antifungal agents to enhance efficacy against resistant fungal strains. Studies suggest that such combinations can lead to synergistic effects, improving overall treatment outcomes .

Case Studies

A notable case reported adverse reactions associated with terbinafine use, including a generalized rash following treatment initiation. This case underscores the importance of monitoring for side effects while utilizing antifungal therapies .

Eigenschaften

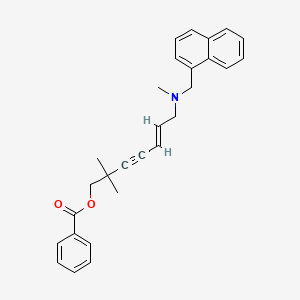

IUPAC Name |

[(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO2/c1-28(2,22-31-27(30)24-14-6-4-7-15-24)19-10-5-11-20-29(3)21-25-17-12-16-23-13-8-9-18-26(23)25/h4-9,11-18H,20-22H2,1-3H3/b11-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFQRPQADAVBGR-VZUCSPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC(=O)C1=CC=CC=C1)C#CC=CCN(C)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COC(=O)C1=CC=CC=C1)C#C/C=C/CN(C)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652613 | |

| Record name | (5E)-2,2-Dimethyl-7-{methyl[(naphthalen-1-yl)methyl]amino}hept-5-en-3-yn-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-30-5 | |

| Record name | (5E)-2,2-Dimethyl-7-{methyl[(naphthalen-1-yl)methyl]amino}hept-5-en-3-yn-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.